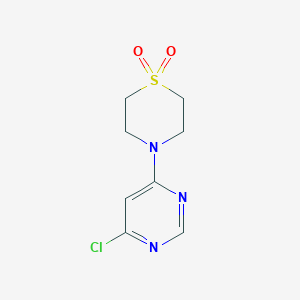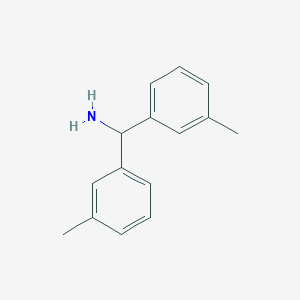
Bis(3-methylphenyl)methanamine
Vue d'ensemble
Description
Bis(3-methylphenyl)methanamine, also known as DMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of aromatic amines, which are widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Photocytotoxicity in Cancer Treatment
Bis(3-methylphenyl)methanamine derivatives have been explored in the context of cancer treatment. For instance, iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives exhibit photocytotoxic properties. These complexes are capable of generating reactive oxygen species when exposed to red light, leading to apoptosis in various cancer cell lines (Basu et al., 2014). Similarly, iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, have shown enhanced cellular uptake and remarkable photocytotoxicity in cancer cells (Basu et al., 2015).
Chemical Sensing and Chemosensors
Compounds derived from bis(3-methylphenyl)methanamine have been used in the development of chemosensors. A study describes a Schiff base fluorescent chemosensor using a derivative of this compound, which is responsive to metal ions such as Zn2+ and Cd2+ (Purkait et al., 2018). These chemosensors are significant for applications in environmental monitoring and diagnostics.
Synthesis and Structural Analysis
The compound and its derivatives have also been a subject of interest in the field of synthesis and structural analysis. Studies involving the synthesis and characterization of novel structures incorporating bis(3-methylphenyl)methanamine have provided insights into the molecular architecture and potential applications of these compounds. For example, the synthesis and characterization of novel ferrocene-containing derivatives have been explored for potential applications in various fields (Blanco-Carapia et al., 2022).
Catalytic Activity in Organic Synthesis
Compounds derived from bis(3-methylphenyl)methanamine have been utilized in catalytic processes. For instance, dinuclear zinc complexes supported by bis(iminopyridine) ligands, including derivatives of this compound, have shown effectiveness in the catalytic activation of heteroallenes (Bheemaraju et al., 2013). These findings are relevant for the development of new catalytic methods in organic synthesis.
Anticancer Studies
Additionally, bis(3-methylphenyl)methanamine derivatives have been investigated for their potential anticancer properties. A study focused on synthesizing and characterizing a bis(methylphenylmethanamine) dichloroplatinum complex and exploring its anticancer activity, demonstrating the potential of these compounds in oncological research (Ameta et al., 2017).
Propriétés
IUPAC Name |
bis(3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCXXIRHLYHZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



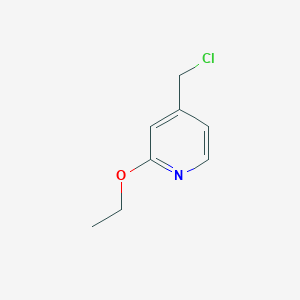
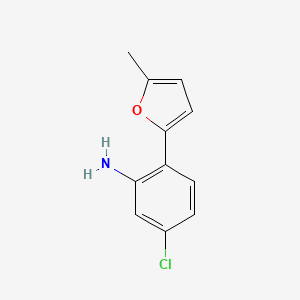
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1427538.png)
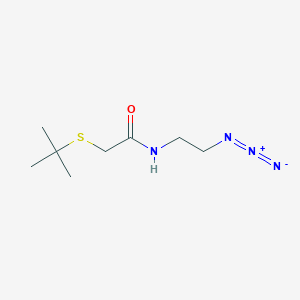
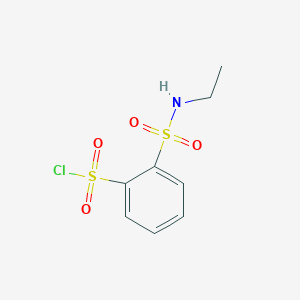
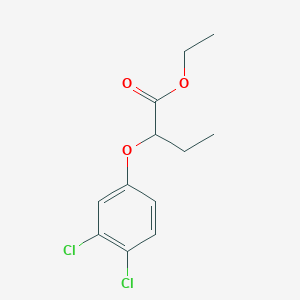

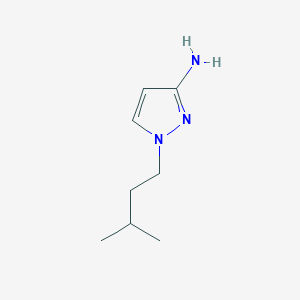
![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
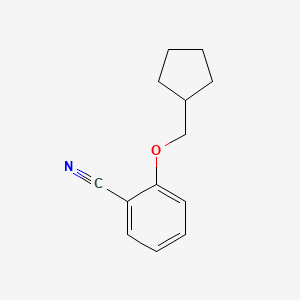
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)
